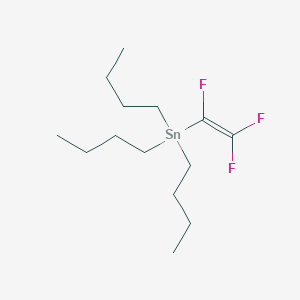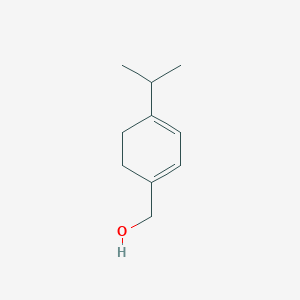
(4-Propan-2-ylcyclohexa-1,3-dien-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Propan-2-ylcyclohexa-1,3-dien-1-yl)methanol, also known as Iridoid, is a naturally occurring compound found in various plants. It has gained attention in the scientific community due to its potential therapeutic applications. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- The compound can be synthesized through reactions involving aldehydes and (4-bromobut-2-ynyl)trimethylsilane with good yields and enantioselectivities, as demonstrated by Durán-Galván and Connell (2010) (Durán-Galván & Connell, 2010).
Catalysis and Molecular Interactions
- The compound shows interesting reactivity patterns in the presence of catalysts like chloroplatinic acid and stannous chloride, as explored by Mitchell (1970) in the study of catalytic hydrogenation (Mitchell, 1970).
Spectroscopic Studies
- Spectroscopic studies by Matwijczuk et al. (2018) indicate that the molecular organization of related compounds is altered in different solvents, providing insights into their solubility and interaction characteristics (Matwijczuk et al., 2018).
Application in Heterogeneous Catalysis
- Research by Deutsch, Martin, and Lieske (2007) investigated the application of similar compounds in heterogeneous catalysis, specifically in the condensation of glycerol to cyclic acetals (Deutsch, Martin, & Lieske, 2007).
Biocatalysis
- The use of the compound in biocatalytic processes has been explored. For example, Chen et al. (2021) utilized a related compound in a liquid-liquid biphasic microreaction system for efficient synthesis (Chen et al., 2021).
Propiedades
Número CAS |
1413-55-4 |
|---|---|
Nombre del producto |
(4-Propan-2-ylcyclohexa-1,3-dien-1-yl)methanol |
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
(4-propan-2-ylcyclohexa-1,3-dien-1-yl)methanol |
InChI |
InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,5,8,11H,4,6-7H2,1-2H3 |
Clave InChI |
HBKLKBUNCSHWKO-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(CC1)CO |
SMILES canónico |
CC(C)C1=CC=C(CC1)CO |
Sinónimos |
(4-Isopropyl-1,3-cyclohexadien-1-yl)methanol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



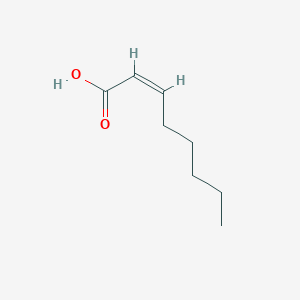
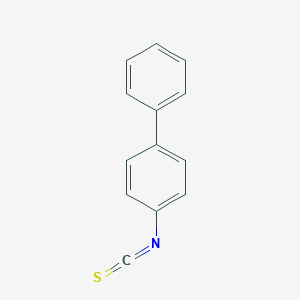
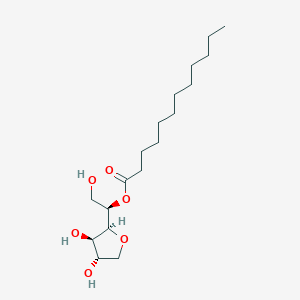
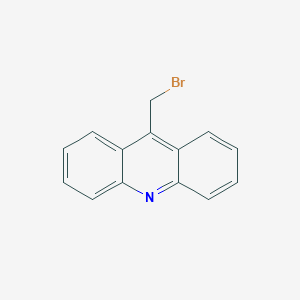
![N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B74510.png)
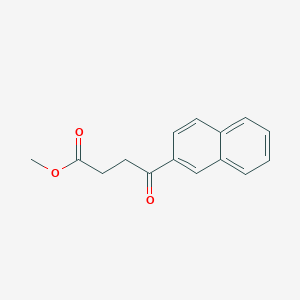
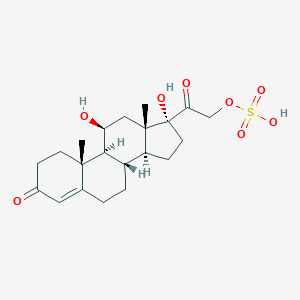
![Dibenzo[b,e]thiepin-11(6H)-one](/img/structure/B74513.png)
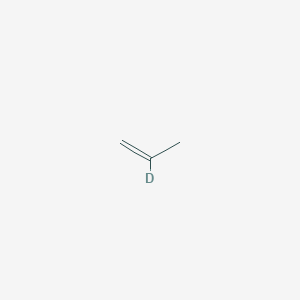
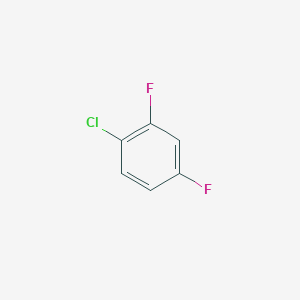
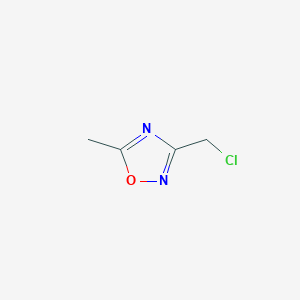
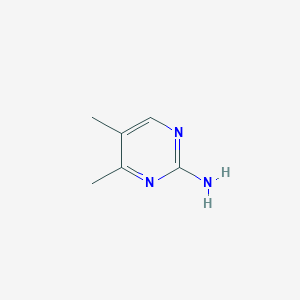
![Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-](/img/structure/B74526.png)
